Increased MCHR1 Antagonist Potency via 3,5-Dimethoxyphenyl Substitution
In a structure–activity relationship (SAR) study of pyrrolidine-based MCHR1 antagonists, the dimethoxyphenyl-containing lead compound exhibited measurable MCHR1 antagonist potency [1]. Replacement of the dimethoxyphenyl ring with alkyl groups possessing increased polarity dramatically altered pharmacological profiles, underscoring the critical contribution of the dimethoxy substitution to target engagement [1]. This class‑level SAR indicates that 2-(3,5-dimethoxyphenyl)pyrrolidine may offer enhanced MCHR1 engagement relative to non‑dimethoxy analogs.
| Evidence Dimension | MCHR1 antagonist potency |
|---|---|
| Target Compound Data | Lead pyrrolidine compound containing dimethoxyphenyl ring demonstrated moderate potency; specific IC50 not reported for CAS 367281-01-4 |
| Comparator Or Baseline | Alkyl-substituted pyrrolidine analogs |
| Quantified Difference | Dimethoxyphenyl substitution was essential for MCHR1 activity; replacement with alkyl groups dramatically reduced hERG inhibition but altered MCHR1 potency profile |
| Conditions | MCHR1 binding assays; in vitro functional antagonism |
Why This Matters
Prioritizing a dimethoxy-substituted pyrrolidine scaffold may be essential for programs targeting MCHR1, as alkyl-substituted alternatives have been shown to produce markedly different target engagement and off‑target profiles.
- [1] Fox BM, Natero R, Richard K, Connors R, Roveto PM, Beckmann H, Haller K, Golde J, Xiao SH, Kayser F. Novel pyrrolidine melanin-concentrating hormone receptor 1 antagonists with reduced hERG inhibition. Bioorg Med Chem Lett. 2011;21(9):2713-2716. PMID: 21414780. View Source
